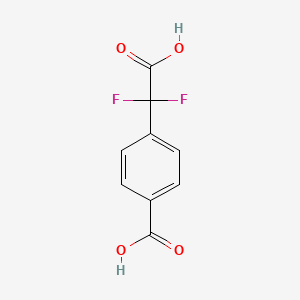

4-(Carboxydifluoromethyl)benzoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Carboxydifluoromethyl)benzoic Acid is a useful research compound. Its molecular formula is C9H6F2O4 and its molecular weight is 216.14. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Material Science and Luminescence

Derivatives of benzoic acid, including those with modifications similar to 4-(Carboxydifluoromethyl)benzoic Acid, have been employed in the synthesis of lanthanide coordination compounds. These compounds exhibit notable photophysical properties, such as luminescence, which are influenced by the presence of electron-withdrawing or electron-donating groups on the benzoic acid moiety. For instance, the incorporation of electron-releasing substituents has been shown to enhance the luminescence of Tb(3+) complexes, whereas electron-withdrawing groups decrease luminescence efficiency due to energy dissipation mechanisms (Sivakumar et al., 2010).

Analytical Chemistry

In analytical chemistry, benzoic acid derivatives have been utilized as markers and probes. For example, the thermodynamic properties of carboxylic acid groups attached to different surfaces have been studied to understand their pKa shifts, which are critical for developing pH-sensitive materials. This research is particularly relevant for sensors and diagnostic tools, where 4-carboxyphenyl groups covalently attached to surfaces show significant deviations in pKa values, suggesting applications in surface chemistry and sensor development (Abiman et al., 2007).

Polymer Science

In polymer science, benzoic acid derivatives are used to modify the properties of polymers. The introduction of benzoic acid fragments into polydimethylsiloxanes, for example, alters the thermal and rheological properties of the resulting copolymers. This modification leads to a shift in the glass-transition temperature towards higher temperatures, indicating the potential for creating materials with tailored thermal properties (Gorodov et al., 2018).

Molecular Docking and Drug Design

This compound and its analogs find applications in molecular docking and drug design, where the understanding of molecular geometry, vibrational spectroscopy, and interaction with biological targets is crucial. Molecular docking studies, for instance, help in identifying the binding affinity of compounds to specific proteins, which is fundamental in the design of new drugs and therapeutic agents (Saravanamoorthy et al., 2021).

Environmental Applications

Derivatives of this compound are also explored for environmental applications, such as in the detection and removal of pollutants. For instance, the development of organotin(IV) complexes for antibacterial activity showcases the potential for using these compounds in water treatment and pollution control efforts (Win et al., 2010).

Mécanisme D'action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(Carboxydifluoromethyl)benzoic Acid . These factors may include pH, temperature, and the presence of other molecules. Detailed studies are needed to understand how these environmental factors impact the compound’s action.

Analyse Biochimique

Biochemical Properties

It is known that carboxylic acids, such as 4-(Carboxydifluoromethyl)benzoic Acid, can participate in various biochemical reactions . They can undergo nucleophilic acyl substitution reactions, which involve the replacement of the hydroxyl group (OH) with another nucleophile

Molecular Mechanism

Carboxylic acids can undergo various reactions, including nucleophilic acyl substitution reactions . These reactions involve the replacement of the hydroxyl group (OH) with another nucleophile, which could potentially lead to changes in gene expression, enzyme inhibition or activation . The specific molecular mechanisms of this compound remain to be determined.

Metabolic Pathways

Carboxylic acids can participate in various metabolic pathways, including the tricarboxylic acid cycle

Propriétés

IUPAC Name |

4-[carboxy(difluoro)methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O4/c10-9(11,8(14)15)6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHOJGCBIRXREAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)C(C(=O)O)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophen-2-amine](/img/structure/B2503685.png)

![4-[(2-Methylbutanoyl)amino]benzoic acid](/img/structure/B2503688.png)

![5-(3-bromophenyl)-2-((2-chlorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)

![3-[(3,4-dichlorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2503691.png)

![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(4-phenoxyphenyl)methanone](/img/structure/B2503692.png)

![2-chloro-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}acetamide hydrochloride](/img/structure/B2503700.png)

![N-cyclopropyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2503701.png)

![[(2-Bromobenzimidazo[1,2-c]quinazolin-6-yl)thio]acetonitrile](/img/structure/B2503705.png)